![molecular formula C19H20N8 B2984979 6-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]pyridine-3-carbonitrile CAS No. 2198095-08-6](/img/structure/B2984979.png)
6-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is defined by its IUPAC name and molecular formula, C19H20N8. It includes a cyclobutyl group, a [1,2,4]triazolo[4,3-b]pyridazin-6-yl group, an azetidin-3-yl group, and a pyridine-3-carbonitrile group.Physical and Chemical Properties Analysis
The compound is available in powder form . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the literature I found.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Docking
Research has explored the synthesis of novel pyridine and fused pyridine derivatives, focusing on compounds with complex structures similar to 6-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]pyridine-3-carbonitrile. These compounds have been subjected to molecular docking screenings, revealing moderate to good binding energies with target proteins, and have shown potential antimicrobial and antioxidant activity (Flefel et al., 2018).
Heterocyclic Chemistry
The chemical synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP) has been described, starting from compounds that share structural features with the mentioned chemical. This synthesis underlines the versatility of such compounds in forming a basis for the creation of various heterocyclic compounds with potential biological activities (Khashi et al., 2015).
Synthesis of Polyfunctionally Substituted Derivatives
A precursor similar in structure to this compound was used for the synthesis of a variety of derivatives, showcasing the compound's utility in generating polyfunctionally substituted derivatives, such as pyrazolo[3,4-b][1,8]naphthyridines and heptaazaphenanthrene derivatives. These compounds have been characterized by their structural and spectral data, highlighting the compound's role in the development of novel chemical entities (Aly, 2006).
Novel Synthesis Methods and Antimicrobial Activities
Innovative synthesis methods have been employed to create new derivatives starting from compounds with similar complexity, leading to the discovery of novel fused pyrimidines with pronounced antimicrobial activity. This research demonstrates the compound's potential as a precursor in synthesizing new chemical entities with significant biological applications (Bhuiyan et al., 2006).
Development of Anticancer and Antidiabetic Agents
Research has also explored the synthesis of aminospirothiazolo pyridine–carbonitrile derivatives, highlighting the compound's utility in creating novel agents with significant anticancer and antidiabetic activities. This underscores the potential of such compounds in the development of new therapeutic agents (Flefel et al., 2019).
Eigenschaften
IUPAC Name |
6-[[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-methylamino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N8/c1-25(16-6-5-13(9-20)10-21-16)15-11-26(12-15)18-8-7-17-22-23-19(27(17)24-18)14-3-2-4-14/h5-8,10,14-15H,2-4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSSIJCKCIAKQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C5=NC=C(C=C5)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
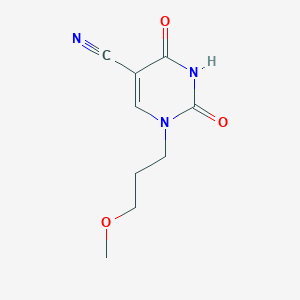
![4-isopropyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2984899.png)
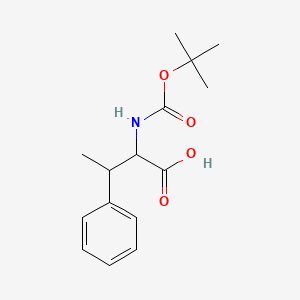
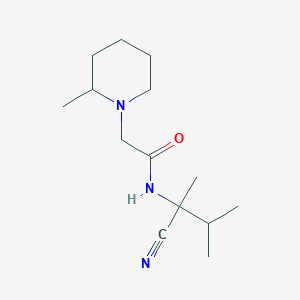
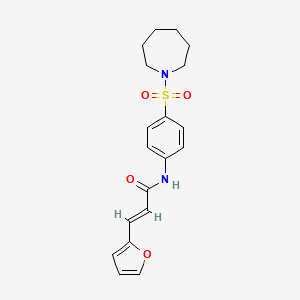
![3-nitro-2-{3-[(3-nitro-2-pyridinyl)sulfanyl]-1H-1,2,4-triazol-1-yl}pyridine](/img/structure/B2984904.png)
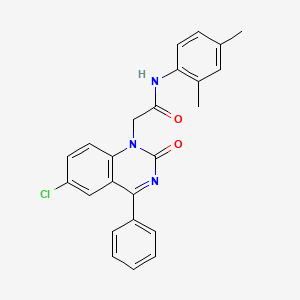
![[5-(Difluoromethyl)-1-methylpyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2984906.png)
![(E)-2-(4-chlorophenyl)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide](/img/structure/B2984908.png)
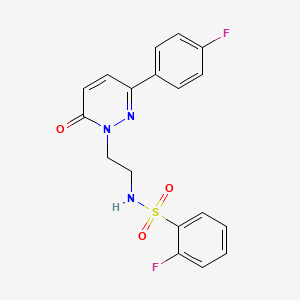
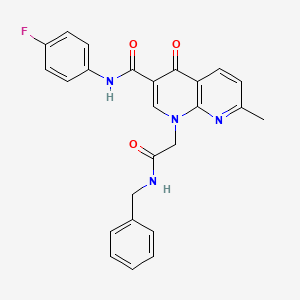
![7-(4-ethoxyphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2984914.png)
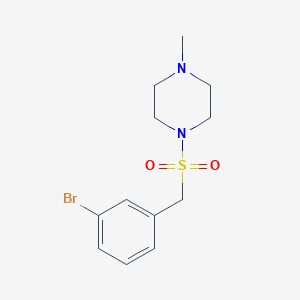
![Ethyl 4-({[(2,5-difluorophenyl)sulfonyl]acetyl}amino)benzoate](/img/structure/B2984917.png)
